Butyl(furan-3-ylmethyl)amine Butyl(furan-3-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 741698-86-2
VCID: VC11734179
InChI: InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3
SMILES: CCCCNCC1=COC=C1
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

Butyl(furan-3-ylmethyl)amine

CAS No.: 741698-86-2

Cat. No.: VC11734179

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Butyl(furan-3-ylmethyl)amine - 741698-86-2

Specification

CAS No. 741698-86-2
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name N-(furan-3-ylmethyl)butan-1-amine
Standard InChI InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3
Standard InChI Key BURNHSDLPJIFID-UHFFFAOYSA-N
SMILES CCCCNCC1=COC=C1
Canonical SMILES CCCCNCC1=COC=C1

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

Butyl(furan-3-ylmethyl)amine, systematically named N-butyl-1-(furan-3-yl)methanamine, consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 3-position by a methylene group (–CH<sub>2</sub>–) bonded to a butylamine chain. The molecular formula is C<sub>9</sub>H<sub>15</sub>NO, with a molecular weight of 153.23 g/mol (calculated using atomic weights from PubChem standards) .

Key Structural Attributes:

  • Furan Ring: The oxygen atom in the furan ring contributes to electron-rich aromaticity, influencing reactivity at the 2- and 5-positions .

  • Amine Functional Group: The secondary amine (–NH–) enables hydrogen bonding and participation in nucleophilic substitution reactions.

  • Butyl Chain: The four-carbon alkyl chain confers lipophilicity, affecting solubility and membrane permeability .

Isomeric Considerations

A closely related compound, tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate (PubChem CID: 42656861), shares structural similarities but differs in substitution position (furan-2-yl vs. furan-3-yl) and the presence of an ester group . Such positional isomerism significantly alters electronic properties and biological activity, underscoring the need for precise synthetic control .

Synthesis Methods

General Strategies for β-Substituted Furan Derivatives

The synthesis of furan-3-ylmethylamines typically leverages furan itself or its monosubstituted derivatives as starting materials . A review by Krasnoslobodskaya and Gol'dfarb outlines methods for β-substituted furans, including:

  • Condensation Reactions:

    • Reaction of β-dicarbonyl compounds (e.g., acetoacetic ester) with aldoses under acidic conditions yields furan-3-carboxylic acid esters .

    • Example:

      Aldose+Acetoacetic esterH+Furan-3-carboxylate derivative\text{Aldose} + \text{Acetoacetic ester} \xrightarrow{\text{H}^+} \text{Furan-3-carboxylate derivative}
  • Nef Reaction Pathways:

    • Sodio-acetoacetic ester reacts with nitro-olefins to form intermediates that cyclize into trisubstituted furans under acidic hydrolysis .

Proposed Synthesis of Butyl(furan-3-ylmethyl)amine

While no direct synthesis is documented, a plausible route involves:

  • Reductive Amination:

    • Reacting furan-3-carbaldehyde with butylamine in the presence of a reducing agent (e.g., NaBH<sub>4</sub>):

      Furan-3-carbaldehyde+ButylamineNaBH4Butyl(furan-3-ylmethyl)amine\text{Furan-3-carbaldehyde} + \text{Butylamine} \xrightarrow{\text{NaBH}_4} \text{Butyl(furan-3-ylmethyl)amine}
  • Nucleophilic Substitution:

    • Displacement of a leaving group (e.g., bromide) on furan-3-ylmethyl bromide by butylamine:

      Furan-3-ylmethyl bromide+ButylamineButyl(furan-3-ylmethyl)amine+HBr\text{Furan-3-ylmethyl bromide} + \text{Butylamine} \rightarrow \text{Butyl(furan-3-ylmethyl)amine} + \text{HBr}

Physicochemical Properties

Computed and Experimental Data

Data extrapolated from analogous compounds (e.g., tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate) :

PropertyValueMethod/Source
Molecular Weight153.23 g/molPubChem Calc.
XLogP<sub>3</sub>-AA~1.5 (estimated)PubChem Model
Hydrogen Bond Donors1 (NH group)Cactvs
Hydrogen Bond Acceptors2 (O in furan, NH)Cactvs
Rotatable Bonds5Cactvs

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the butyl chain; sparingly soluble in water (<1 mg/mL) but miscible with organic solvents (e.g., DMSO, ethanol) .

  • Stability: Susceptible to oxidation at the furan ring’s α-positions; storage under inert atmosphere recommended .

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